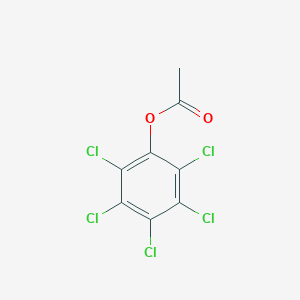

Pentachlorophenol acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYATXLRCBOQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932216 | |

| Record name | Pentachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441-02-7 | |

| Record name | Phenol, 2,3,4,5,6-pentachloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1441-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorophenol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001441027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabcon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROPHENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P161090PGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation and Metabolic Fates of Pentachlorophenol Acetate

Biotransformation Pathways of Pentachlorophenol (B1679276) to Pentachlorophenol Acetate (B1210297)

The conversion of pentachlorophenol to pentachlorophenol acetate is a recognized pathway in the microbial metabolism of this widespread environmental contaminant. who.int This biotransformation is an acylation reaction where an acetyl group is added to the hydroxyl group of the PCP molecule. who.int This process is one of several initial metabolic strategies employed by microorganisms to transform PCP, alongside other reactions like methylation, dechlorination, and hydroxylation. ccme.ca

Enzymatic Hydroxylation Mechanisms

The formation of this compound from pentachlorophenol is fundamentally an acetylation reaction, not a hydroxylation. Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the aromatic ring, a well-documented initial step in the primary degradation pathway of PCP leading to metabolites like tetrachlorohydroquinone (B164984). nih.govresearchgate.net In contrast, the formation of this compound involves the esterification of the existing phenolic hydroxyl group.

The specific enzymes responsible for the acetylation of PCP in microbial systems are not extensively detailed in the reviewed scientific literature. However, related studies provide insight into potential mechanisms. Research has shown that PCP can act as a potent inhibitor of enzymatic acetyl-coenzyme A (acetyl-CoA) dependent activation of N-hydroxyarylamines in rat and hamster liver cytosols. nih.gov Kinetic data from this research suggested a competitive inhibition mechanism between PCP and the substrate, and non-competitive inhibition with acetyl-CoA. nih.gov This indicates that acetyl-CoA is the likely acetyl group donor in the enzymatic acetylation process, a common mechanism for acetyltransferase enzymes. While the specific microbial acetyltransferase that acts on PCP has not been isolated or characterized in the available literature, this class of enzymes is implicated in the biotransformation.

Role of Microbial Communities in this compound Formation

Various microbial communities, including bacteria and fungi, are known to degrade pentachlorophenol. ccme.canih.gov Genera such as Pseudomonas, Flavobacterium, and Arthrobacter are among the bacteria capable of PCP biodegradation. ccme.ca Similarly, several species of fungi have demonstrated the ability to degrade this compound. ccme.ca

Factors Influencing Biotransformation Efficiency and Yield

Temperature: Optimal temperature ranges can significantly affect microbial growth and metabolic rates. nih.govresearchgate.net

pH: Soil and water pH affects the bioavailability and adsorption of PCP, which in turn influences its accessibility to microbes. ccme.canih.gov The volatility of PCP is also pH-dependent; the un-ionized form is more volatile, and its prevalence increases in acidic conditions. who.int

Moisture: Water content is crucial for microbial activity. ccme.ca

Co-substrates: The presence of additional carbon sources, such as glucose or acetate, can enhance microbial growth and potentially increase the rate of PCP degradation. nih.gov

While these factors are known to control the general rate of PCP biotransformation, specific data detailing how they influence the efficiency and yield of the acetylation pathway, as opposed to competing metabolic pathways, is limited. The interplay of these conditions determines the dominant degradation route, but the precise parameters that favor the production of this compound are not well-documented.

Subsequent Metabolic Transformations of this compound

Information regarding the metabolic fate of this compound once it is formed is scarce in the reviewed scientific literature. The primary focus of most research has been on the degradation pathways originating from the hydroxylation and reductive dechlorination of the parent PCP molecule.

Pathways of Degradation and Further Metabolite Formation

The degradation pathways for this compound and the identity of its subsequent metabolites are not described in the available research. It is plausible that the compound could be deacetylated, reverting to PCP, which would then enter the more extensively studied degradation pathways. Alternatively, the acetylated form might undergo further transformation, such as dechlorination, while the acetyl group remains attached. However, without specific studies on the metabolism of this compound, these possibilities remain speculative.

Biotransformation Kinetics and Steady-State Dynamics

There is a lack of available scientific data concerning the biotransformation kinetics of this compound. Studies on PCP degradation have provided kinetic models, such as Michaelis-Menten kinetics and pseudo-first-order reactions, for the transformation of PCP itself through pathways like dechlorination. nih.govwur.nl However, kinetic parameters, reaction rates, and steady-state dynamics specifically for the formation or subsequent degradation of this compound have not been reported.

Comparative Metabolic Studies of this compound

This compound is recognized as a metabolite of pentachlorophenol (PCP), a widely used biocide. The biotransformation of PCP is a complex process that varies among different species and leads to a range of metabolic products. Understanding the metabolic fate of this compound involves examining its relationship with other chlorophenol metabolites and exploring the species-specific profiles of its formation.

Relationships with Other Chlorophenol Metabolites

The metabolism of pentachlorophenol is a multifaceted process involving several enzymatic reactions that lead to a variety of metabolites, including this compound. The formation of this compound is part of a broader metabolic pathway that also produces other chlorinated phenols and their conjugates.

Pentachlorophenol can undergo several biotransformation reactions, such as conjugation, hydrolytic dechlorination, and reductive dechlorination. nih.gov In addition to this compound, other identified metabolites of PCP in animals and humans include tetrachlorophenols, 2,3,5,6-tetrachloro-1,4-benzoquinone, 2,3,4-trichlorophenol, and 2,3,5-trichloro-1,4-hydroquinone. nih.gov Conjugated metabolites, such as glucuronide and sulfate (B86663) conjugates of PCP, are also significant products of its metabolism. nih.govbostonchemicaldata.com

In swine, the metabolism of sodium pentachlorophenolate (B1226921) (PCP-Na), the sodium salt of PCP, can proceed through different primary pathways. One of these is hydroxylation, which results in the formation of this compound. up.pt Concurrently, methylation leads to the production of pentachloroanisole (B52094) (PCA), while dechlorination or further hydroxylation can yield tetrachlorocatechol (B74200) (TCC). up.pt This indicates that the formation of this compound is one of several competing metabolic routes for the detoxification of PCP in this species.

Furthermore, PCP itself is a metabolite of other environmental contaminants like hexachlorobenzene (B1673134) (HCB) and pentachloronitrobenzene (B1680406) (PCNB). nih.gov The metabolic pathways of these compounds can converge on PCP, which is then further metabolized, highlighting a complex web of interconnected biotransformations.

Species-Specific Metabolic Profiles

The metabolic profile of pentachlorophenol, including the formation of this compound, exhibits significant variation across different species. This specificity is influenced by differences in enzymatic activities and metabolic capacities.

In a study on swine, this compound was identified as a metabolite of PCP-Na along with tetrachlorocatechol (TCC) and pentachloroanisole (PCA). The distribution of these metabolites was investigated in various tissues, providing insight into the species-specific handling of these compounds. The recovery rates of these metabolites varied across different tissues, including pork, fat, liver, heart, lung, and kidney, demonstrating tissue-specific accumulation and metabolism. up.pt

Table 1: Recovery of Pentachlorophenol-Na and its Metabolites in Swine Samples

| Compound | Pork | Fat | Liver | Heart | Lung | Kidney |

| PCP-Na | 70.8–117.1% | 70.8–117.1% | 60.5–119.9% | 62.1–104.4% | 70.9–118.6% | 62.0–117.0% |

| TCC | 60.5–119.9% | 60.5–119.9% | 62.1–104.4% | 70.9–118.6% | 62.0–117.0% | 60.3–118.8% |

| PCP-acetate | 70.8–117.1% | 70.8–117.1% | 60.5–119.9% | 62.1–104.4% | 70.9–118.6% | 62.0–117.0% |

| PCA | 70.8–117.1% | 70.8–117.1% | 60.5–119.9% | 62.1–104.4% | 70.9–118.6% | 62.0–117.0% |

| Data sourced from a study on the simultaneous detection of PCP-Na and its metabolites in various swine samples. The ranges represent the recovery percentages observed in the respective tissues. up.pt |

In contrast to swine, studies in various fish species, such as topsmelt and goldfish, have shown that the primary metabolites of PCP are its sulfate and glucuronide conjugates. bostonchemicaldata.comwho.int In these aquatic species, a significant portion of PCP is also excreted unchanged. who.int The available literature on these specific fish species does not prominently report the formation of this compound.

In rats, the metabolism of PCP has been shown to yield tetrachloro-p-hydroquinone and its glucuronide conjugate as major metabolites. scispace.com Studies in humans have revealed that the biotransformation of PCP involves conjugation, as well as hydrolytic and reductive dechlorination. nih.govmdpi.com While pentachlorophenylacetate has been identified as a metabolite in animals and humans generally, the extent of its formation can differ based on species-specific metabolic enzyme activities. nih.gov

The biotransformation of xenobiotics is generally categorized into Phase I (modification, e.g., hydrolysis) and Phase II (conjugation, e.g., acetylation) reactions. scispace.com Acetylation is an important metabolic route for certain compounds. uomustansiriyah.edu.iq While this compound is a product of a metabolic process, the subsequent fate of the acetate conjugate itself, such as whether it undergoes deacetylation back to PCP via hydrolysis, is not extensively detailed in the available scientific literature.

Advanced Analytical Methodologies for the Detection and Quantification of Pentachlorophenol Acetate

Derivatization Strategies for Enhanced Chromatographic Analysis of Pentachlorophenol (B1679276) Acetate (B1210297)

Derivatization is a chemical modification process employed to convert an analyte into a product with improved chromatographic properties, such as increased volatility and thermal stability, and enhanced detectability. For pentachlorophenol, derivatization is recommended for reliable and quantitative detection at low levels, as it helps to overcome chromatographic difficulties and potential losses due to the active hydrogen in the phenol (B47542) group. rsc.org

Acetylation and Other Esterification Techniques

Acetylation is a widely used derivatization technique for pentachlorophenol, converting it into the more volatile and less polar pentachlorophenyl acetate. scielo.br This process typically involves reacting the sample extract with acetic anhydride (B1165640). scielo.brnih.gov The reaction can be performed in a nonaqueous medium to minimize the competing hydrolysis reaction, which can lead to variable results and low recoveries. oup.com For instance, a method for analyzing body fluids involves extracting the sample with hexane, followed by reaction with acetic anhydride. nih.govoup.com Another approach involves in-situ acetylation in an aqueous solution in the presence of a catalyst like potassium carbonate, followed by extraction with a solvent such as hexane. scielo.br This in-situ method has the advantage of combining derivatization and extraction into a single step. scielo.br

The use of an internal standard, such as tribromophenyl acetate, is common to ensure the quantitation of pentachlorophenyl acetate is accurate, based on the peak height ratio. nih.gov Research has shown that acetylation significantly improves the sensitivity and quantitative results for PCP analysis compared to direct analysis of the underivatized compound. researchgate.net

Silylation and Other Derivatization Approaches

Silylation is another effective derivatization strategy for phenols, including pentachlorophenol. chromatographyonline.comresearchgate.net This technique involves replacing the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. rsc.orgresearchgate.net Silylation produces derivatives that are more volatile, less polar, and more thermally stable, making them well-suited for gas chromatography. researchgate.nettaylorandfrancis.com

Various silylating agents are available, including bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). rsc.org The TBDMS derivative, formed using MTBSTFA, has been shown to exhibit a strong response in mass spectrometry. rsc.org One challenge with silylation is that the reagents and the resulting derivatives can be susceptible to hydrolysis in aqueous solutions. chromatographyonline.com To address this, methods have been developed where silylation is performed in the gaseous phase after solid-phase microextraction (SPME), preventing contact with the aqueous sample matrix. chromatographyonline.com Other derivatization reagents that have been explored for pentachlorophenol include diazomethane (B1218177), which forms the methyl ether derivative, and pentafluorobenzyl bromide (PFBBr). scielo.brepa.govresearchgate.net

Optimization of Derivatization Conditions and Reagents

The efficiency of the derivatization reaction is critical for accurate quantification and is influenced by several factors, including the choice of reagent, solvent, pH, reaction time, and temperature. researchgate.netnih.gov Optimization of these parameters is essential to achieve high and reproducible derivatization yields.

For acetylation, studies have optimized conditions by evaluating different buffer solutions, pH levels, reaction times, and amounts of acetic anhydride. researchgate.net For example, one study found optimal conditions to be a solution pH of 9, using 0.1 mol L-1 sodium carbonate as the buffer, a reaction time of 20 minutes, and a specific ratio of acetic anhydride to the PCP solution. researchgate.net In another study optimizing acetylation for headspace SPME-GC/MS analysis, the optimal equilibrium/extraction temperature and time were determined to be 45°C and 25 minutes, respectively. nih.gov

For silylation, the choice of solvent is crucial, with acetonitrile (B52724) being a common and effective medium. rsc.org The optimization of PFBBr derivatization has involved examining the amount of reagent, as well as microwave power and irradiation time, to enhance reaction efficiency. researchgate.net The selection of the derivatization reagent itself is a key optimization step. A comparison of acetic anhydride, PFBBr, and diazomethane revealed that PFBBr derivatization provided the highest sensitivity for the analysis of pentachlorophenol in soil and earthworm samples. researchgate.net

Chromatographic and Spectrometric Techniques for Pentachlorophenol Acetate Analysis

Following derivatization, various chromatographic and spectrometric techniques are employed for the separation and detection of this compound. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are the most powerful and widely used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound due to its excellent separation capabilities and the definitive identification provided by mass spectrometry. researchgate.net The derivatized this compound is sufficiently volatile for GC analysis. scielo.br

In GC-MS methods, a capillary column, such as a DB-5, is often used for separation. rsc.org The mass spectrometer is typically operated in the electron impact (EI) mode, and for enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be employed. rsc.orgresearchgate.net For example, a method for analyzing pentachlorophenol in body fluids utilizes a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to the halogenated pentachlorophenyl acetate. nih.govoup.com The combination of GC with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity, allowing for the determination of pentachlorophenol in complex matrices like wooden chopping boards at very low levels. cmes.org

Table 1: GC-MS Method Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | Acetic anhydride-pyridine (1/1, v/v) | nih.gov |

| GC Column | Agilent J&W DB-5MS quartz capillary column | cmes.org |

| Injection Mode | Splitless | Not specified |

| Carrier Gas | Helium | Not specified |

| Oven Temperature Program | Initial temperature of 80°C for 2 min, ramped at 20°C/min to 300°C, held for 5 min | rsc.org |

| MS Ionization Mode | Electron Impact (EI) | rsc.org |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | cmes.org |

| Internal Standard | 2,4,6-tribromophenol | cmes.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have emerged as powerful tools for the analysis of pentachlorophenol, often without the need for derivatization. mdpi.comtandfonline.com However, these techniques are also applicable to the analysis of this compound and its metabolites. mdpi.com UPLC-MS/MS, in particular, offers advantages of higher resolution, speed, and sensitivity compared to conventional LC methods. tuiasi.ro

For the analysis of pentachlorophenol and related compounds, reversed-phase chromatography is typically used, with C18 columns being a popular choice. mdpi.comtuiasi.romdpi.com The mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water containing additives like formic acid or ammonium (B1175870) acetate to improve ionization efficiency. mdpi.comtuiasi.ronih.gov Detection is commonly performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.comtuiasi.ro Negative electrospray ionization (ESI-) is a frequently used ionization mode for these compounds. tandfonline.comtuiasi.ro

The application of UPLC-MS/MS has been successful in determining pentachlorophenol in a variety of complex matrices, including food products like meat, fish, eggs, and milk, as well as on food contact materials like cutting boards. tandfonline.comchrom-china.comnih.gov These methods often employ solid-phase extraction (SPE) for sample cleanup and pre-concentration prior to instrumental analysis. tuiasi.ronih.govnih.gov

Table 2: UPLC-MS/MS Method Parameters for Pentachlorophenol Analysis

| Parameter | Description | Reference |

|---|---|---|

| LC Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | mdpi.com |

| Mobile Phase | A: 5 mmol/L ammonium acetate solution; B: Methanol (gradient elution) | mdpi.com |

| Column Temperature | 40°C | mdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | tuiasi.ro |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | tuiasi.ro |

| Limit of Quantification (LOQ) | 1.0 µg/kg | chrom-china.comnih.gov |

| Recovery | 73.2% to 108.4% | chrom-china.com |

Electrochemical Sensor Development for this compound Detection

While direct electrochemical sensor development for this compound is not widely documented, extensive research has been conducted on electrochemical sensors for its precursor, pentachlorophenol (PCP). These methods provide a foundation for potential future development of sensors for the acetate derivative. The primary approach involves modifying electrode surfaces to enhance sensitivity and selectivity for chlorophenols.

Researchers have developed electrochemical methods for PCP detection using various techniques, including cyclic voltammetry (CV), differential-pulsed voltammetry (DPV), and square-wave voltammetry (SWV). nih.gov These methods are attractive due to their simplicity, fast response times, and low cost compared to traditional chromatographic techniques. nih.gov

Key developments in this area include:

Nanomaterial-Modified Electrodes: The use of nanomaterials to modify standard electrodes, such as glassy carbon electrodes (GCE), is a common strategy. For instance, a sensor based on a GCE modified with silver-reduced graphene oxide (AgNPs-rGO) nanocomposites has been shown to exhibit excellent electrocatalytic activity for the oxidation of PCP due to the material's large surface area and strong electron-transfer properties. researchgate.netmdpi.com Another approach utilized a nano-TiO2/dihexadecylphosphate (DHP) film, which significantly enhanced the electrochemical oxidation signal of PCP. researchgate.net

Composite Electrodes: Multi-wall carbon nanotubes-epoxy (MWCNT-EP) composite electrodes have been fabricated for the stable and sensitive detection of PCP in aqueous solutions. nih.gov These robust sensors demonstrate high sensitivity and stability, making them suitable for practical applications. nih.gov

Layered Double Hydroxide (B78521) Sensors: A non-enzymatic sensor was fabricated using a nickel-cobalt (B8461503) layered double hydroxide (NiCo-LDH) supported on a green organic-inorganic nanohybrid (rGO-CuO). researchgate.net This multi-component platform demonstrated good conductivity and a large accessible active surface area, boosting the electrochemical redox reaction of PCP. researchgate.net

These sensor technologies, while developed for PCP, are foundational. Given that pentachlorophenol is often derivatized to this compound for analysis by gas chromatography, scielo.broup.com the principles of these electrochemical sensors could potentially be adapted for the direct detection of the acetate form.

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is crucial for accurate quantification of this compound, especially in complex matrices such as food, soil, and water. The goal is to isolate the analyte from interfering substances, pre-concentrate it to detectable levels, and ensure it is in a form compatible with the analytical instrument.

Solid Phase Extraction (SPE) Enhancements

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration, offering advantages over traditional liquid-liquid extraction (LLE) such as reduced solvent consumption and shorter extraction times. nih.gov Various enhancements to SPE have been developed to improve the analysis of pentachlorophenol and its derivatives.

Advanced Sorbent Materials: The choice of sorbent is critical for extraction efficiency. Oasis HLB cartridges have demonstrated high analyte recoveries (98.2% to 100.18%) for PCP from water samples. tuiasi.ro For food analysis, MAX-SPE cartridges have been used effectively to purify extracts. nih.gov In the analysis of seafood, Captiva EMR-Lipid cartridges have been employed in a pass-through SPE cleanup method to remove lipids and other matrix components. mdpi.com

Dispersive Solid-Phase Extraction (d-SPE): This technique, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, simplifies the cleanup process. In the analysis of eggs, d-SPE with C18 sorbent was used to remove non-polar interfering substances like lipids, while PSA (primary secondary amine) sorbent was considered for removing polar interferences. tandfonline.com A modified QuEChERS method has also been applied to determine PCP and its metabolites, including this compound, in swine tissues. mdpi.com

Mitigation of Matrix Effects in Complex Samples

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based methods like LC-MS/MS. mdpi.commdpi.com Several strategies are employed to counteract these effects.

Isotope-Labeled Internal Standards: The use of an isotope-labeled internal standard, such as ¹³C₆-PCP, is a highly effective method for mitigating matrix effects. mdpi.comnih.gov Because the internal standard has nearly identical chemical properties and retention time to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal. This approach has been successfully used in the analysis of PCP on cutting boards and in seafood. mdpi.comnih.govresearchgate.net

Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is free of the analyte. mdpi.com This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. It has been used for the analysis of this compound in swine samples and PCP in eggs, where significant matrix effects were observed. mdpi.comtandfonline.com For example, in swine samples, matrix effects were strong enough to necessitate the use of matrix standard curves for quantification. mdpi.com In egg matrix, however, the matrix effect for PCP was found to be minimal (-2.2%). tandfonline.com

Optimization of Extraction Efficiency

Maximizing the recovery of this compound and related compounds from the sample matrix is essential for accurate analysis. This is achieved by optimizing various extraction parameters.

Extraction Solvent: The choice of solvent is paramount. Studies have shown that acetonitrile is highly effective for extracting PCP and its metabolites from animal-derived foods and seafood. mdpi.commdpi.comchrom-china.com The addition of an acid, such as 1% acetic acid to acetonitrile, can further improve extraction efficiency by ensuring acidic compounds like PCP are in their non-ionized form and by precipitating proteins. mdpi.comtandfonline.com In one study, 1% acetic acid-acetonitrile yielded recoveries of 82.1% to 95.5% from seafood, significantly higher than other solvents tested. mdpi.com

Extraction Conditions: Other parameters, including solvent volume, extraction time, and physical assistance, are also optimized. Using 10 mL of 1% acetic acid-acetonitrile was found to be the most effective volume for seafood samples. mdpi.comnih.gov Ultrasonic-assisted extraction is often employed to enhance the release of analytes from the sample matrix, as seen in methods for seafood and other animal-origin foods. mdpi.comchrom-china.com Response Surface Methodology (RSM) has also been used as a statistical approach to optimize multiple factors simultaneously, such as pH, adsorbent mass, and contact time, for the adsorption of PCP. mdpi.comnih.gov

Method Validation and Quality Assurance in this compound Analysis

To ensure that analytical results are reliable and fit for purpose, the methods used must be rigorously validated. This involves assessing several key performance characteristics to demonstrate the method's suitability for its intended use. nj.gov

Precision, Accuracy, and Reproducibility Assessments

Precision, accuracy, and reproducibility are fundamental parameters in method validation. nj.gov Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies. Precision measures the closeness of agreement between repeated measurements and is typically expressed as the relative standard deviation (RSD). nj.gov

Analytical methods for pentachlorophenol and its derivatives, including the acetate form, have been validated across various matrices.

Table 1: Validation Data for Methods Analyzing Pentachlorophenol (PCP) and its Derivatives

| Matrix | Method | Analyte(s) | Linearity (R²) | LOQ (μg/kg) | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|---|

| Swine Tissues | LC-MS/MS & GC-MS/MS | PCP-acetate, PCA, TCC, PCP-Na | ≥ 0.99 | 1-2 | 60.5-119.9 | 0.70-12.06 | mdpi.com |

| Cutting Boards | UPLC-MS/MS | PCP-Na | 0.9996 | 1.0 | 71.75-96.50 | 5.19-16.66 | nih.govresearchgate.net |

| Eggs | UPLC-MS/MS | PCP & Na-PCP | 0.9999 | 0.5 | 72.2-89.8 | 0.2-0.8 | tandfonline.com |

| Seafood | UPLC-MS/MS | PCP | >0.99 | 1.0 | 86.4-102.5 | Intra-day: 3.7-11.2, Inter-day: 2.9-12.1 | mdpi.com |

| Various Foods | UFLC-MS/MS | PCP | >0.999 | 0.4-0.5 | 82.0-108.0 | 1.89-5.09 | nih.gov |

| Animal-Origin Foods | UPLC-MS/MS | PCP & Na-PCP | N/A | 1.0 | 73.2-108.4 | 4.0-14.8 | chrom-china.com |

These studies demonstrate that modern analytical methods can achieve high levels of accuracy and precision. For instance, a method for analyzing PCP-acetate and other metabolites in swine tissue showed excellent recovery (60.5–119.9%) and precision (RSD 0.70–12.06%). mdpi.com Similarly, a UPLC-MS/MS method for PCP in seafood reported recoveries between 86.4% and 102.5% with inter-day RSDs ranging from 2.9% to 12.1%. mdpi.com Collaborative studies have also been performed to assess the reproducibility of methods across different laboratories, with results evaluated using metrics like the HorRat value to determine if a method is fit-for-purpose. wur.nl

Determination of Detection and Quantitation Limits

The limits of detection (LOD) and quantitation (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified. For this compound and its parent compound PCP, these limits vary depending on the analytical technique, the sample matrix, and the specific sample preparation method employed.

Research findings have established a range of detection and quantitation limits for various methodologies:

A gas-liquid chromatography method with electron capture detection (GC-ECD) for analyzing PCP derivative in drinking water established a detection limit of 1 µg/L. researchgate.net

For the analysis of PCP (as pentachlorophenyl acetate) in body fluids like urine and serum, a GC-ECD method achieved a lower detection limit of 1–2 parts per billion (ppb). oup.com

Using a combined LC-MS/MS and GC-MS/MS approach, the limit of quantitation (LOQ) for this compound in various swine tissues was determined to be between 1 µg/kg and 2 µg/kg. mdpi.com

An instrumental LOQ of 0.3 µg/L was reported for pentachlorophenol using a sensitive UHPLC-MS/MS method. tuiasi.roresearchgate.net

In milk powder, an isotope dilution LC-MS/MS method demonstrated an LOD of 0.5 µg/kg and an LOQ of 1.5 µg/kg for PCP. spkx.net.cn

For egg samples, a UPLC-MS/MS method coupled with dispersive solid-phase extraction (d-SPE) reported an LOQ of 0.5 µg/kg for PCP. tandfonline.com

The following table summarizes the detection and quantitation limits for pentachlorophenol (PCP) and its acetate derivative from various studies.

Table 1: Detection and Quantitation Limits for Pentachlorophenol (PCP) and this compound

| Analyte | Matrix | Method | Limit Type | Value | Citation |

|---|---|---|---|---|---|

| This compound | Drinking Water | GC-ECD | LOD | 1 µg/L | researchgate.net |

| Pentachlorophenol (as acetate) | Urine/Serum | GC-ECD | LOD | 1-2 ppb | oup.com |

| This compound | Swine Tissues | LC-MS/MS & GC-MS/MS | LOQ | 1-2 µg/kg | mdpi.com |

| Pentachlorophenol | Water | UHPLC-MS/MS | LOQ (Instrumental) | 0.3 µg/L | tuiasi.roresearchgate.net |

| Pentachlorophenol | Milk Powder | LC-MS/MS | LOD | 0.5 µg/kg | spkx.net.cn |

| Pentachlorophenol | Milk Powder | LC-MS/MS | LOQ | 1.5 µg/kg | spkx.net.cn |

Emerging Technologies in this compound Analytical Chemistry

While chromatographic methods coupled with mass spectrometry represent the current gold standard, research continues into new and emerging technologies that promise faster, more cost-effective, and field-deployable analyses.

Electrochemical (EC) Sensors: Among the most promising emerging technologies are electrochemical sensors. researchgate.net These devices offer a dependable alternative to traditional lab-based methods, with significant advantages in terms of cost, speed of analysis, and portability. researchgate.net EC sensors are highly specialized and can provide a faster response compared to chromatographic techniques. researchgate.net Future developments in this area are focused on creating more affordable and high-precision electrodes to enhance their sensitivity and applicability for a wider range of samples. researchgate.net

Advanced Liquid Chromatography Systems: The ongoing refinement of liquid chromatography, particularly the move towards UHPLC-MS/MS, can itself be considered an advancing technology. tuiasi.roresearchgate.net The use of columns with smaller particle sizes (less than 2 µm) allows for higher resolution, greater sensitivity, and significantly reduced analysis times. tuiasi.ro The coupling of these systems with high-end tandem mass spectrometers provides a powerful platform for detecting ultra-trace levels of contaminants like pentachlorophenol in complex environmental matrices. tuiasi.roresearchgate.net The development of new stationary phases and column technologies, such as a "universal" HPLC column, is an area of ongoing research aimed at improving separation efficiency for a broad range of analytes. researchgate.net

Toxicological Implications and Mechanistic Research of Pentachlorophenol Acetate

In Vitro Toxicological Investigations of Pentachlorophenol (B1679276) Acetate (B1210297)

Direct toxicological studies focusing exclusively on Pentachlorophenol acetate are not extensively available in peer-reviewed literature. The majority of research has centered on its more widely known parent compound, Pentachlorophenol (PCP), and its primary metabolites, tetrachloro-1,4-benzoquinone (TCBQ) and tetrachlorohydroquinone (B164984) (TCHQ). However, the ability of PCP to form this compound by binding to an acetate group at its hydroxyl position has been noted. up.ac.za To understand the potential toxicity, it is informative to review the documented in vitro effects of PCP and its related metabolites.

Cellular Viability and Cytotoxicity Assessments

The cytotoxicity of PCP and its metabolites has been evaluated across various cell lines using assays that measure cell viability and proliferation, such as the sulforhodamine B (SRB) and MTT assays. up.ac.zamdpi.com In human neuroblastoma SH-SY5Y cells, PCP and its metabolites demonstrated significant cytotoxicity. up.ac.zaup.ac.za Similarly, studies on human liver carcinoma (HepG2) cells reported that PCP is acutely toxic. mdpi.com The half-maximal inhibitory concentrations (IC50) highlight the potent cytotoxic nature of these compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Source |

|---|---|---|---|---|

| Pentachlorophenol (PCP) | SH-SY5Y | SRB | 80.0 | up.ac.za |

| Tetrachloro-1,4-benzoquinone (TCBQ) | SH-SY5Y | SRB | 35.4 | up.ac.za |

| Tetrachlorohydroquinone (TCHQ) | SH-SY5Y | SRB | 63.7 | up.ac.za |

Effects on Mitochondrial Function and Energy Metabolism

A primary mechanism of PCP's toxicity is the uncoupling of mitochondrial oxidative phosphorylation. bostonchemicaldata.comcdc.govnih.gov This disruption of mitochondrial function leads to a cascade of detrimental cellular events. Research has shown that exposure to PCP and its metabolites can cause a reduction in the mitochondrial membrane potential (Δᴪm) in human neuroblastoma cells, which is considered an early event in the toxic process. up.ac.zacdc.gov This mitochondrial dysfunction impairs the cell's ability to produce ATP, leading to energy depletion. nih.gov Studies in Caenorhabditis elegans demonstrated that PCP exposure significantly reduced whole-organism ATP content and spare respiratory capacity. nih.gov Furthermore, damage to the mitochondrial structure has been observed in vitro. pnas.org

Reactive Oxygen Species Generation and Oxidative Stress Induction

The generation of reactive oxygen species (ROS) is a key mechanism of toxicity for PCP and its metabolites. nih.govresearchgate.net The metabolism of PCP can lead to the formation of radicals that generate superoxide, contributing to cellular damage. nih.govnih.gov In vitro studies on various cell types, including human lymphocytes and rat intestines, have confirmed that PCP induces oxidative stress, characterized by increased ROS production and subsequent damage to lipids and proteins. nih.govresearchgate.net This is often accompanied by a depletion of the cell's antioxidant defenses, such as reduced glutathione (B108866) (GSH) levels. up.ac.zanih.govacs.org For instance, in SH-SY5Y cells, PCP and TCBQ toxicity was associated with increased ROS and lowered GSH, while TCHQ exposure also led to increased ROS. up.ac.za

| Compound | Effect | Model System | Source |

|---|---|---|---|

| Pentachlorophenol (PCP) | Increased ROS, Decreased GSH | SH-SY5Y Cells | up.ac.za |

| Tetrachloro-1,4-benzoquinone (TCBQ) | Increased ROS, Decreased GSH | SH-SY5Y Cells | up.ac.za |

| Tetrachlorohydroquinone (TCHQ) | Increased ROS, Increased GSH (indicative of reductive stress) | SH-SY5Y Cells | up.ac.za |

| Pentachlorophenol (PCP) | Increased Lipid Peroxidation, H₂O₂, and Protein Carbonyls; Decreased GSH | Rat Intestine | nih.gov |

Impacts on Specific Cellular Pathways

The cellular damage initiated by PCP and its metabolites triggers several specific signaling pathways, often culminating in programmed cell death. Research on SH-SY5Y cells showed that PCP predominantly induced necrosis, whereas its metabolite TCBQ induced apoptosis. up.ac.za Exposure to these compounds resulted in increased activity of caspase-3, a key executioner enzyme in the apoptotic pathway. up.ac.zaup.ac.za Furthermore, disruptions to the cell cycle have been observed, with PCP causing a G1 phase block and TCHQ leading to a G2/M block in neuroblastoma cells. up.ac.zaup.ac.za At the molecular level, the metabolite TCHQ has been shown to activate stress-related signaling cascades, including the c-Jun NH2-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. researchgate.net

In Vivo Toxicological Relevance of this compound as a Metabolite

In vivo, PCP is known to be metabolized in the liver primarily through oxidative dechlorination to form tetrachlorohydroquinone (TCHQ) and through conjugation with glucuronic acid. nih.govnih.gov While the acylation of PCP's hydroxyl group to form this compound is a known chemical transformation and has been identified as a metabolite in some environmental degradation pathways, it is not typically considered a major mammalian metabolite. who.intmdpi.compops.int A recent study did, however, establish a method for detecting this compound as a metabolite in swine samples, suggesting it can be formed in vivo under certain conditions. mdpi.com

Neurotoxicological Effects and Acetylcholinesterase Inhibition

The neurotoxicity of PCP is a recognized concern, with studies reporting various adverse effects on the nervous system. nih.govnih.gov One specific mechanism that has been explored is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). conicet.gov.ar

Direct inhibition of AChE by the parent compound, PCP, has been demonstrated in human erythrocyte membranes, where it was found to be a highly cooperative inhibitor. nih.gov While direct studies on this compound are scarce, research on PCP's metabolites has led to a hypothesis involving acetate. up.ac.zaup.ac.za It was proposed that the normal cleavage of acetylcholine by AChE yields acetate, which could then potentially bind to other molecules. up.ac.za In studies with the metabolite TCHQ, in silico assessments supported a hypothesis of AChE inhibition where TCHQ-acetate bound ligands were involved. up.ac.zaup.ac.za Although this research did not use pre-formed this compound, it suggests a potential mechanistic link between the acetate moiety and AChE inhibition. The metabolite TCHQ was found to inhibit AChE in vitro with an IC50 of 79.7 µM. up.ac.za

Immunotoxicological Modulation and Immune Response Alterations

There is a lack of specific studies investigating the immunotoxicological effects of this compound. Research on the parent compound, pentachlorophenol, has shown that technical-grade PCP can suppress the immune system in mice, an effect that may be attributable to its contaminants, as purified PCP was not found to be immunotoxic in some studies. cdc.goviarc.fr However, no such investigations have been specifically conducted on this compound.

Genotoxic Potential and DNA Damage Pathways

The genotoxic potential of this compound has not been specifically evaluated. Studies on pentachlorophenol suggest that it can induce DNA damage, but this is often linked to its metabolites. researchgate.net It is unclear if this compound shares these properties or if its metabolism would lead to the formation of genotoxic intermediates.

Endocrine Disruption Mechanisms

While pentachlorophenol has been identified as an endocrine disruptor, particularly affecting thyroid hormone homeostasis researchgate.netnih.govacs.orgoup.comnih.gov, there is no available research on whether this compound exhibits similar endocrine-disrupting activities. The acetylation of the phenol (B47542) group could theoretically alter its interaction with hormone receptors and metabolic enzymes involved in endocrine pathways.

Developmental and Reproductive Toxicity Considerations

Specific studies on the developmental and reproductive toxicity of this compound are absent from the scientific literature. For pentachlorophenol, developmental toxicity has been observed in animal studies, though some effects are linked to maternal toxicity and contaminants in technical-grade products. epa.govcdc.govnih.govscbt.com The potential for this compound to act as a reproductive or developmental toxicant remains uninvestigated.

Comparative Toxicokinetic and Toxicodynamic Studies of this compound

Comparison with Pentachlorophenol Parent Compound

A direct comparative study on the toxicokinetics and toxicodynamics of this compound versus pentachlorophenol is not available. Such a study would be crucial to understand how the addition of an acetyl group affects the absorption, distribution, metabolism, excretion, and mechanism of action of the molecule. While the toxicokinetics of pentachlorophenol are well-documented scispace.com, the corresponding data for its acetate derivative is missing.

Comparison with Other Significant Pentachlorophenol Metabolites

A direct comparative analysis of the toxicity of this compound with other major metabolites of pentachlorophenol, such as tetrachlorohydroquinone (TCHQ) and tetrachloro-1,4-benzoquinone (TCBQ), is severely limited by the lack of specific research on the acetate form. The existing body of scientific literature focuses almost exclusively on the toxic effects of TCHQ and TCBQ.

Studies on human cell lines, such as HepG2 liver cells and SH-SY5Y neuroblastoma cells, have provided detailed insights into the toxicity of PCP and its primary metabolites. up.ac.zaup.ac.za For instance, research has shown that while PCP itself can decrease cell viability, its metabolites TCHQ and TCBQ are potent inducers of mitochondrial depolarization and extensive reactive oxygen species (ROS) generation. up.ac.zaresearchgate.netup.ac.zabenthamopenarchives.com Specifically, TCHQ and TCBQ have been found to be more profound in causing mitochondrial depolarization compared to the parent compound. up.ac.za

In neuroblastoma cells, PCP, TCBQ, and TCHQ have been observed to exhibit different mechanisms of toxicity, leading to distinct modes of cell death. up.ac.za Oxidative stress was identified as a key mechanism for PCP and TCBQ, whereas TCHQ appeared to induce reductive stress followed by oxidative stress. up.ac.za

Crucially, none of the available detailed studies provide comparative data for this compound. While one study mentioned the use of "TCHQ-acetate" in a computational analysis to hypothesize its interaction with acetylcholinesterase, this does not constitute experimental toxicological data that can be compared to the effects of TCHQ and TCBQ. up.ac.za Without dedicated research on this compound, its relative toxicity and specific cellular impacts in comparison to other PCP metabolites remain unknown.

Elucidation of Molecular Mechanisms of this compound Toxicity

The scientific literature currently lacks specific studies aimed at elucidating the molecular mechanisms of toxicity for this compound. Research efforts have been predominantly directed towards understanding the toxic actions of its parent compound, pentachlorophenol (PCP), and its more reactive metabolites, tetrachlorohydroquinone (TCHQ) and tetrachloro-1,4-benzoquinone (TCBQ).

The established mechanisms of toxicity for PCP and its primary metabolites involve complex cellular processes. PCP is known to uncouple mitochondrial oxidative phosphorylation, a process that disrupts cellular energy production. acs.org Its metabolites, TCHQ and TCBQ, are implicated in redox cycling, which leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. acs.orgnih.govnih.gov This oxidative stress can cause damage to vital cellular components, including lipids, proteins, and DNA. acs.orgnih.gov Furthermore, TCBQ has been shown to form adducts with DNA, indicating a potential for genotoxicity. researchgate.netacs.org

In studies using human cell lines, TCHQ and TCBQ have been demonstrated to be potent inducers of mitochondrial depolarization, a key event in the initiation of apoptosis. up.ac.zaresearchgate.netup.ac.zabenthamopenarchives.com In neuronal cells, these metabolites have been linked to different pathways of cell death, with evidence pointing towards both apoptosis and necrosis. up.ac.za

However, there is no direct experimental evidence from the reviewed literature that details the specific molecular targets or pathways affected by this compound. While it is a derivative of PCP, it cannot be assumed that it shares the exact same mechanisms of toxicity or potency. The addition of the acetate group could potentially alter its chemical properties, such as its solubility, stability, and ability to interact with biological molecules. Without dedicated research, any discussion on the molecular mechanisms of this compound's toxicity would be purely speculative.

Environmental Dynamics and Remediation Strategies Involving Pentachlorophenol Acetate

Environmental Occurrence and Distribution of Pentachlorophenol (B1679276) Acetate (B1210297)

Pentachlorophenol acetate is not typically released directly into the environment in large quantities. Instead, its presence is linked to the contamination of ecosystems with its parent compound, pentachlorophenol. The transformation of PCP to this compound occurs in various environmental compartments where microbial activity is present. nih.govmsstate.edu

The parent compound, pentachlorophenol, has been identified in various aquatic systems, including surface water, groundwater, and aquaculture water. mdpi.compublications.gc.ca Its presence in these environments creates the potential for the formation of this compound. Due to its chemical properties, including low water solubility, this compound, once formed, may behave differently than its more soluble parent salt, sodium pentachlorophenolate (B1226921). cymitquimica.comsolubilityofthings.com This can affect its distribution between the water column and sediment.

Studies have confirmed the presence of PCP in aquatic organisms, which indicates the bioavailability of the compound in these ecosystems. For instance, a study in Zhejiang Province detected PCP in 5.8% of 760 seafood samples, with concentrations ranging from 1.08 to 21.49 µg/kg. researchgate.net The detection of the parent compound in aquatic biota implies that metabolic processes, including the formation of this compound, can occur within these organisms. mdpi.comresearchgate.net

Similar to aquatic environments, the occurrence of this compound in terrestrial ecosystems is a consequence of PCP contamination. msstate.edu PCP was widely used for wood treatment, leading to significant soil contamination at industrial sites. publications.gc.ca In soil and groundwater, one of the identified degradation pathways for PCP is acylation, which results in the formation of this compound. msstate.edu Chlorophenols, including PCP, have been found to be ubiquitous in Canada, identified in samples of soil and agricultural products. publications.gc.ca

Research on the fate of PCP metabolites in soil indicates that these compounds are subject to further degradation. For example, studies have tracked the disappearance of related metabolites in soil, suggesting a dynamic system of transformation and degradation. regulations.gov

This compound exhibits significant lipophilicity, a characteristic that gives it a high potential to bioaccumulate in the fatty tissues of living organisms. cymitquimica.comsolubilityofthings.com This accumulation can occur in both aquatic and terrestrial food chains.

Several studies have developed methods to detect this compound as a metabolite in various organisms. One such study successfully identified and quantified this compound in various swine tissues, including pork, fat, liver, heart, lungs, and kidney. mdpi.com This confirms that when livestock are exposed to PCP, they can metabolize it into this compound, which then accumulates in their tissues. mdpi.comresearchgate.net Another study detected the parent compound, PCP, in a significant percentage of seafood, particularly in shellfish, highlighting the risk of accumulation in aquatic food webs. researchgate.net

The table below summarizes findings related to the detection and bioaccumulation of Pentachlorophenol (PCP) and its metabolite, this compound.

| Organism/Matrix | Compound Detected | Key Findings |

| Swine Tissues (pork, fat, liver, etc.) | This compound | A method was established for the simultaneous detection of PCP-Na and its metabolites, including PCP-acetate. mdpi.comresearchgate.net |

| Seafood (Shellfish, Fish) | Pentachlorophenol (PCP) | PCP was detected in 5.8% of 760 samples, with concentrations from 1.08 to 21.49 µg/kg. researchgate.net |

| Earthworms | Pentachlorophenol (PCP) | Measured bioconcentration factors (BCF) for PCP in earthworms ranged from 426 to 996. pops.int |

| General Biota | This compound | The compound's high lipophilicity suggests a significant potential for bioaccumulation in living organisms. cymitquimica.comsolubilityofthings.com |

Environmental Fate and Persistence of this compound

The environmental fate of this compound is intrinsically linked to the degradation processes of its parent compound, PCP, and its own susceptibility to further transformation. It is recognized as a significant, and in some cases major, metabolite in the biotic degradation of PCP. nih.govregulations.gov

Abiotic degradation involves non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water). While extensive research exists on the abiotic degradation of PCP, specific data on this compound is less common. The parent compound, PCP, is known to undergo photolysis in the atmosphere and water, breaking down into lower chlorinated phenols and other compounds. who.intpops.int For instance, the photolysis of PCP in water can yield products like tetrachlororesorcinol, tetrachlorocatechol (B74200), and dichloromaleic acid. who.int However, it has been noted that another major metabolite, pentachloroanisole (B52094) (PCA), is not formed through abiotic processes like hydrolysis or photolysis of PCP. regulations.gov The persistence of this compound will be influenced by its stability against such abiotic factors, which is an area requiring further investigation.

Biotic degradation by microorganisms is the primary pathway for the formation of this compound from PCP in the environment. who.intnih.gov Various bacterial strains have been shown to transform PCP through several metabolic routes. The main initial processes are:

Acylation: The addition of an acetyl group to form this compound. who.intnih.gov

Methylation: The addition of a methyl group to form pentachloroanisole (PCA). nih.gov

Dechlorination: The removal of chlorine atoms to produce various tetrachlorophenols. nih.gov

Hydroxylation: The addition of a hydroxyl group to form tetrachlorodihydroxybenzenes. nih.gov

Numerous studies have identified this compound as a significant product of PCP metabolism by microbial communities. who.intmsstate.edu In some bacterial degradation studies, this compound was found to be the major metabolite, indicating that this transformation is a key step in the environmental breakdown of PCP. regulations.govpops.int Once formed, these initial metabolites are subject to further degradation, eventually leading to the cleavage of the aromatic ring and breakdown into simpler molecules that can enter common metabolic cycles. who.intnih.gov

The table below outlines the primary biotic transformation pathways of Pentachlorophenol.

| Transformation Process | Resulting Metabolite | References |

| Acylation | This compound | who.intnih.gov |

| Methylation | Pentachloroanisole | nih.gov |

| Dechlorination | Tetrachlorophenols | who.intnih.gov |

| Hydroxylation | Tetrachlorodihydroxybenzenes | nih.gov |

Mobility and Leaching Potential

The environmental mobility and leaching potential of pentachlorophenol (PCP), the precursor to this compound, are influenced by several factors, primarily soil composition and pH. The adsorption and subsequent mobility of PCP vary significantly among different soil types.

The mobility of PCP is largely dependent on the pH of the soil. In more alkaline conditions, PCP is more ionized and thus more water-soluble, leading to increased mobility and a higher potential for leaching into groundwater. who.int Conversely, in acidic soils, PCP is less mobile. who.intepa.gov Specifically, maximum soil adsorption tends to occur at pH values between 4.6 and 5.1, with minimal adsorption observed in soils with a pH above 6.8. vermont.gov

Soil texture also plays a crucial role. PCP is generally more mobile in sandy soils with low organic carbon content and less mobile in clay loam soils that are rich in organic matter. vermont.gov The organic carbon content of soil is a key factor in the adsorption of PCP. The soil organic carbon-water (B12546825) partition coefficient (Koc), a measure of the tendency of a chemical to bind to soil organic carbon, has been calculated and measured for PCP. Calculated Koc values are around 1000, while measured sediment Koc values range from 3,000 to 4,000. For the undissociated form of PCP, the Koc is as high as 25,000, indicating strong adsorption. epa.gov

Pentachlorophenol that has leached from treated wood can be retarded by soil and undergo natural degradation, which limits its migration from the immediate vicinity of the source. vermont.gov However, if the surrounding soil conditions are not favorable for adsorption or degradation, or if there is an excessive release of PCP, the risk to the environment and public health increases. vermont.gov It is important to note that PCP dissolved in carrier oils, often used in wood preservation, can migrate with the oil and may not be as readily retarded by soil organic matter. vermont.gov

Ecological Impact Assessment Related to this compound

The ecological impact of this compound is intrinsically linked to the toxicity of its parent compound, pentachlorophenol (PCP). PCP is recognized as a potent biocide with significant risks to a wide range of organisms in both aquatic and terrestrial ecosystems. researchgate.netontosight.ai

Effects on Aquatic Organisms

PCP is highly toxic to aquatic life. pic.int Fish and aquatic invertebrates can be adversely affected by PCP concentrations below 1 mg/L. pic.int Even at low concentrations, such as 1 mg/L, PCP can have negative effects on aquatic invertebrates like mollusks and crustaceans, as well as on fish. researchgate.net Algae are also known to be very sensitive to PCP. pic.int

Acute toxicity values for native aquatic species in the Yangtze River have been reported to range from 8.8 × 10⁻² mg/L for the fish Plagiognathops microlepis to 1.1 mg/L for the aquatic plant Spirodela polyrhiza. nih.gov Chronic toxicity values, based on no observed effect concentrations (NOECs), ranged from 0.01 mg/L for the crustacean Macrobrachium superbum to 0.25 mg/L for Spirodela polyrhiza. nih.gov Studies have shown that native aquatic benthic organisms may be more sensitive to acute PCP exposure than non-native species. researchgate.netnih.gov

The following table summarizes the acute toxicity of PCP to various aquatic organisms:

| Species | LC50 (µg/L) | Exposure Time |

| Bluegill (Lepomis macrochirus) | 23-92.5 | 96 hours |

| Rainbow trout (Oncorhynchus mykiss) | 48-68.7 | 96 hours |

| Clawed toad (Xenopus laevis) | 260 | 48 hours |

Data sourced from pic.int

Effects on Terrestrial Organisms

Information on the toxicity of PCP to terrestrial animals is primarily derived from laboratory studies. who.int Incidents of fatal poisoning in farm animals have been reported following accidental exposure to PCP. who.int For birds, the toxicity of PCP appears to be somewhat lower than for mammals, with reported LD50 values of 380 mg/kg body weight for the mallard duck and 504 mg/kg for other avian species. pic.int

Pentachlorophenol can also impact soil microorganisms, which are crucial for soil health and nutrient cycling. The toxicity of PCP can inhibit the growth and activity of these microorganisms. kau.edu.sa However, some soil microbes have the ability to degrade PCP. The presence of plants can stimulate microbial activity in the soil, potentially leading to a higher rate of PCP degradation. nih.gov For instance, willow and poplar trees have been found to tolerate soil PCP concentrations up to 250 mg/kg and to stimulate a significant increase in soil microbial activity compared to unplanted control soils. nih.gov

Ecosystem-Level Responses

The release of PCP into the environment can have broader ecosystem-level consequences. Due to its persistence and mobility, PCP can contaminate various environmental compartments, including soil, water, and sediment. inchem.org This widespread contamination can lead to chronic exposure for various organisms. epa.gov

In aquatic ecosystems, PCP can accumulate in sediments, providing a continuous source of contamination for benthic organisms and the fish that feed on them. epa.gov This can lead to the incorporation of PCP into the food chain. epa.gov While biomagnification of PCP in terrestrial and aquatic food chains has not been definitively demonstrated due to its relatively rapid metabolism by exposed organisms, the potential for bioaccumulation exists. cdc.gov

The presence of PCP can alter microbial community structures in soil. nih.gov For example, the addition of wheat straw to PCP-contaminated soil has been shown to increase PCP degradation and enzymatic activities, associated with changes in the microbial community, particularly stimulating members of the bacterial phylum Proteobacteria and the fungal phyla Ascomycota and Basidiomycota. nih.gov

Remediation Technologies Addressing this compound and its Precursors

Given the environmental concerns associated with pentachlorophenol (PCP) and its derivatives like this compound, various remediation technologies are being explored. Bioremediation, which utilizes microorganisms to break down contaminants, has emerged as a promising approach.

Bioremediation Approaches

Bioremediation of PCP-contaminated soil and water can be achieved through the action of various bacteria and fungi. These microorganisms can degrade PCP under both aerobic and anaerobic conditions. researchgate.net

Bacterial Degradation:

Several bacterial genera, including Sphingobium, Mycobacterium, Pseudomonas, Bacillus, and Arthrobacter, have demonstrated the ability to degrade PCP. researchgate.netnih.govtandfonline.com Under aerobic conditions, bacteria can break down the aromatic ring of PCP, ultimately mineralizing it to carbon dioxide. researchgate.net Anaerobic degradation of PCP involves a series of reductive dehalogenation reactions, leading to the formation of phenol (B47542), which can be further degraded to methane (B114726) and carbon dioxide. nih.gov

A consortium of bacteria has been shown to effectively degrade PCP in soil. kau.edu.sa In one study, a bacterial consortium achieved a 62% degradation of PCP at a low concentration (0.075%) over 50 days. kau.edu.sa The degradation rate was lower at higher PCP concentrations, indicating the toxic effect of PCP on the microorganisms. kau.edu.sa

Fungal Degradation:

White-rot fungi, such as Phanerochaete chrysosporium, Phanerochaete sordida, and Trametes hirsuta, have proven effective in degrading PCP in soil. nih.govusda.gov These fungi can significantly reduce PCP concentrations in contaminated soil, even under suboptimal temperature conditions and without the addition of inorganic nutrients. nih.gov In a field study, inoculation of PCP-contaminated soil with P. chrysosporium or P. sordida resulted in an 88% to 91% decrease in PCP over 6.5 weeks. nih.gov

The addition of organic materials like wheat straw or peat can enhance the growth and activity of these fungi, thereby improving PCP degradation. nih.govnih.gov Composting with immobilized Phanerochaete chrysosporium has also been shown to be an effective method for remediating PCP-contaminated soil. researchgate.net

The following table summarizes the PCP degradation efficiency of different fungal species:

| Fungal Species | Inoculum Loading | PCP Decrease (%) |

| Phanerochaete sordida | 10% | 89 |

| Phanerochaete chrysosporium | 10% | 67-72 |

| Trametes hirsuta | 10% | 55 |

Data sourced from usda.gov

Factors Influencing Bioremediation:

The efficiency of PCP bioremediation is influenced by several environmental factors, including temperature, pH, organic matter content, and the presence of other co-contaminants. nih.govresearchgate.net For instance, the presence of heavy metals, which are often found alongside PCP in contaminated sites from wood treatment facilities, can impact the remediation process. nih.gov

Lack of Specific Research Hinders Detailed Analysis of this compound Remediation

Comprehensive research and detailed scientific literature focusing specifically on the environmental remediation of this compound are not extensively available in the public domain. The vast majority of scientific investigation has centered on its more prevalent and toxic parent compound, pentachlorophenol (PCP). While this compound is a known derivative, often formed during the degradation of PCP or used in specific applications, dedicated studies on its own removal from the environment are scarce.

This compound is recognized in several scientific contexts. It has been identified as a product of the photodegradation of PCP who.int. Historically, it also saw use as a fungicide tandfonline.com. In analytical chemistry, pentachlorophenol is often converted to pentachlorophenyl acetate for easier detection and quantification in biological samples, a process that can be reversed through hydrolysis nih.govjournals.co.za.

Due to the limited availability of direct research on the remediation of this compound, it is not possible to provide a detailed and scientifically robust overview of its specific physico-chemical treatment methods or integrated remediation strategies. Any such description would involve unsubstantiated extrapolation from the extensive data available for pentachlorophenol, which would not be scientifically accurate. The environmental fate and remediation pathways for this compound remain an area requiring further specific investigation.

Human Exposure, Health Risk Assessment, and Regulatory Science for Pentachlorophenol Acetate

Biomonitoring and Human Exposure Assessment of Pentachlorophenol (B1679276) Acetate (B1210297)

Biomonitoring for PCA exposure is intrinsically linked to the assessment of PCP. When the human body absorbs PCA, it can be metabolized back to PCP, which is then excreted, primarily in the urine, either unchanged or as a glucuronide conjugate. nih.gov Therefore, measuring PCP levels in biological matrices serves as a reliable indicator of exposure to PCA.

The assessment of internal human exposure to pentachlorophenol acetate relies on methodologies developed for its parent compound, pentachlorophenol (PCP). Biological monitoring provides crucial information on the internal dose received through various exposure pathways, including inhalation, dermal contact, and ingestion. researchgate.net

Commonly used methods include:

Urinalysis : Measuring total PCP levels in urine is a primary method for assessing exposure. safeworkaustralia.gov.au Since PCP is excreted in urine, its concentration can indicate recent exposure. nih.gov Spot urine tests for total PCP, corrected for creatinine (B1669602), are used in occupational health monitoring. safeworkaustralia.gov.au

Blood/Serum Analysis : PCP levels in serum or plasma also serve as a biomarker of exposure. safeworkaustralia.gov.auirbnet.de These tests have similar applications and limitations as urine analysis for indicating exposure levels. safeworkaustralia.gov.au

Gas Chromatography with Electron Capture Detection (GC-ECD) : A prevalent analytical technique involves converting PCP into its more volatile ether or ester derivatives for measurement. nih.gov Notably, a common derivatization agent is acetic anhydride (B1165640), which converts PCP into this compound for quantitative analysis. who.intnih.gov This highlights the direct analytical relevance of PCA in the biomonitoring of PCP exposure.

Analysis of Adipose Tissue : PCP can be detected in human adipose tissue, where it has been found as an ester of palmitic acid. cdc.gov This indicates that chlorinated phenols can be stored in fatty tissues as esters, a chemical class to which this compound belongs.

These biomonitoring methods provide an integrated measure of exposure from all sources and are essential for comprehensive risk assessment. researchgate.net

Table 1: Biomonitoring Data for Pentachlorophenol (PCP) Exposure in Human Samples

| Matrix | Population | Concentration Range | Reference |

| Serum | Residents of a PCP-treated house (before renovation) | 60-200 µg/L | irbnet.de |

| Serum | Residents of a PCP-treated house (after renovation) | 50-100 µg/L | irbnet.de |

| Urine | Residents of a PCP-treated house (before renovation) | 25-60 µg/L | irbnet.de |

| Urine | Residents of a PCP-treated house (after renovation) | 20-40 µg/L | irbnet.de |

| Urine | Exposed workers | Levels above 0.25 mmol/mol creatinine may trigger removal from work | safeworkaustralia.gov.au |

Occupational exposure represents a significant pathway for human contact with pentachlorophenol and its derivatives like PCA. The primary routes of exposure in the workplace are inhalation of contaminated air and dermal absorption from contact with the chemical or treated materials. safeworkaustralia.gov.auinchem.org

Key occupational scenarios include:

Manufacturing and Production : Workers at chemical plants involved in the production of PCP have historically faced high exposure levels. nih.govnih.gov In the past, inhalation was considered the most significant route for these workers. nih.gov

Wood Treatment Facilities : The most common occupational exposure occurs in the wood preservation industry. nih.govpic.int Workers in sawmills and treatment plants can be exposed when handling the chemical, opening pressure treatment vessels, or through the continuous evaporation of PCP from treated wood in non-pressure treatment processes. nih.gov Dermal contact with PCP solutions or treated lumber can account for a substantial portion of the total PCP burden. inchem.org

Use of Treated Wood : Carpenters and other workers who handle or work with PCP-treated wood are also at risk of exposure. who.int

Airborne levels of PCP in production and wood-preservation facilities have been reported to range from a few milligrams per cubic meter (mg/m³) to over 300 mg/m³ in some work areas. pic.int The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for PCP at 0.5 mg/m³, with a skin notation indicating the potential for significant absorption through the skin. nih.gov

For the general population, the primary route of exposure to pentachlorophenol and its derivatives is through the diet and contact with a contaminated environment. nih.govpic.int

Environmental Exposure : PCP is a ubiquitous environmental contaminant due to its past widespread use. nih.gov It can be found in surface waters, groundwater, soil, and indoor air. inchem.orgwho.int Contamination of surface water usually ranges from 0.1-1 µ g/litre , though much higher levels can be found near point sources. inchem.org Indoor air can become contaminated from the use of wood preservatives containing PCP, with long-term concentrations in treated rooms typically ranging from 1 to 10 µg/m³. who.int

Table 2: Pentachlorophenol (PCP) Levels in Food Samples from Guangzhou (2016-2019)

| Food Category | Detection Rate (%) | Average Concentration (µg/kg) |

| Livestock (Beef & Lamb) | 28.2% | 11.7 |

| Offal | 26.1% | Not specified |

| Poultry | 20.2% | 9.9 |

| Freshwater Fish | Not specified | 11.6 |

| All Samples (923 total) | 19.9% | 7.9 |

Source: tandfonline.comtandfonline.com

Health Risk Characterization of this compound

The health risk characterization for this compound is directly informed by the toxicological database of pentachlorophenol. pops.int Risk assessment models and methodologies applied to PCP are considered relevant for PCA, given its likely biotransformation to PCP in the body. pops.int

Quantitative risk assessment for PCP and its derivatives involves estimating the probability and magnitude of adverse health effects from exposure. This process integrates hazard identification, dose-response assessment, and exposure assessment.

Deterministic Risk Assessment : This approach uses single-point estimates for exposure and toxicity to derive a risk value. For instance, the risk from PCP in drinking water has been assessed by comparing exposure levels to health-based guidance values. bohrium.com Another method compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio is less than one, the risk is considered low. eurochlor.org

Probabilistic Risk Assessment : This advanced approach uses distributions of values for exposure variables to generate a distribution of possible risk outcomes. Monte Carlo simulation is a common technique used in probabilistic assessments. tandfonline.comtandfonline.com This method was used to evaluate the dietary risk of PCP exposure in Guangzhou, China, by running 10,000 iterations to model the variability in food consumption and contamination levels. tandfonline.comtandfonline.com Probabilistic methods provide a more comprehensive picture of risk, including the uncertainty and variability associated with it. bohrium.com

For carcinogens like PCP, which is classified as "likely to be carcinogenic to humans" (Group B2), risk assessment often focuses on quantifying the excess cancer risk. epa.govepa.govepa.gov